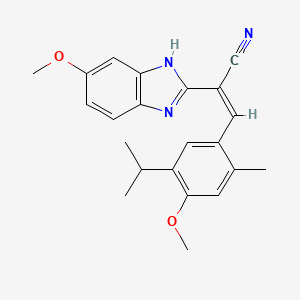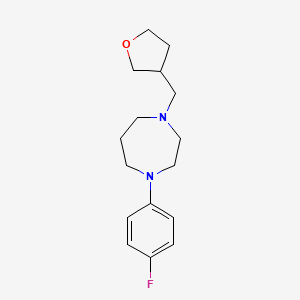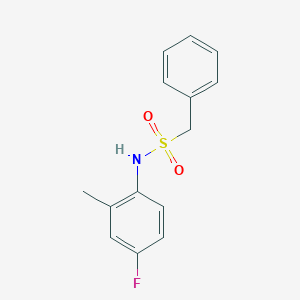
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide, also known as ENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.39 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide prevents the cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has a low toxicity profile and does not cause any significant adverse effects on normal cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability. However, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is relatively expensive and may not be readily available in large quantities. Additionally, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide may require specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for research on 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide. One area of interest is the development of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide-based drug delivery systems for targeted cancer therapy. Another potential application of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is in the development of new materials with unique properties, such as optical and electronic properties. Additionally, further studies are needed to investigate the potential use of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide as an antibacterial and antifungal agent.
Métodos De Síntesis
The synthesis of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide involves the reaction of 4-ethoxyaniline with 2-methoxy-4-nitrobenzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then treated with acryloyl chloride to yield 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has also been investigated for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-25-15-8-4-13(5-9-15)6-11-18(21)19-16-10-7-14(20(22)23)12-17(16)24-2/h4-12H,3H2,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXYLPLXFZOTDY-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)
![7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5403121.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)

![8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5403134.png)



![5-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5403158.png)
![1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5403174.png)
![2-(ethoxymethyl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5403176.png)